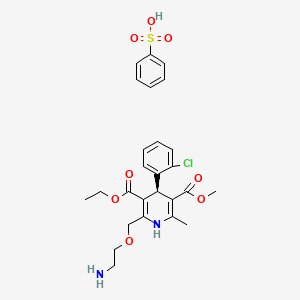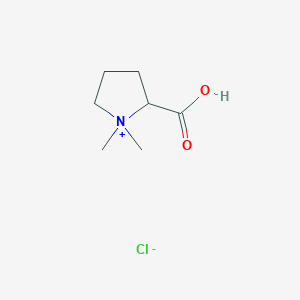
2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its molecular formula is C7H14ClNO2, and it has a molecular weight of 179.64 g/mol. This compound is known for its ability to impede targeted enzymes central to malignant tumor proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride typically involves the reaction of 1,1-dimethylpyrrolidine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often requiring a freezer storage under -20°C to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The process includes stringent quality control measures to ensure high purity (≥95%) and involves the use of cleanroom environments ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and cellular metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit enzymes involved in tumor growth.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride involves its interaction with specific enzymes that are crucial for the proliferation of malignant tumors. By inhibiting these enzymes, the compound effectively impedes the growth and spread of cancer cells. The molecular targets include various kinases and proteases involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrrolidinium iodide: Similar in structure but with iodine instead of chloride.
Pyrrolidinium, 2-carboxy-1,1-dimethyl-, chloride: Another name for the same compound.
Uniqueness
2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride is unique due to its specific inhibitory effects on enzymes related to cancer proliferation. Its structural configuration allows for effective binding to these enzymes, making it a valuable compound in cancer research.
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)



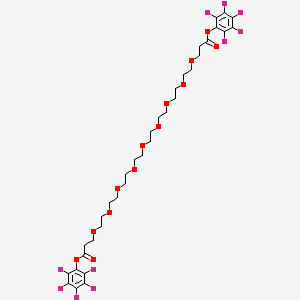
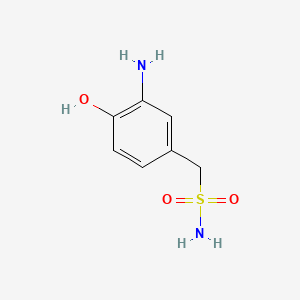
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B7909527.png)
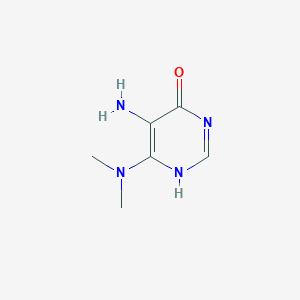


![3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione](/img/structure/B7909546.png)
![(3S,4S,5S,6S,7R,9R,11R,12S,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7909554.png)
![cyclo[DL-Abu-Sar-DL-N(Me)Leu-DL-Val-DL-N(Me)Leu-DL-Ala-DL-Ala-DL-N(Me)Leu-DL-N(Me)Leu-DL-N(Me)Val-DL-N(Me)Bmt]](/img/structure/B7909567.png)
